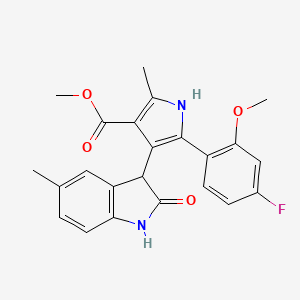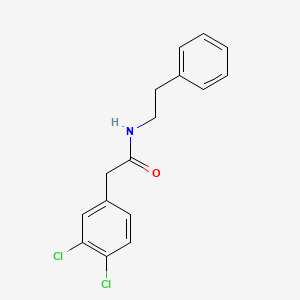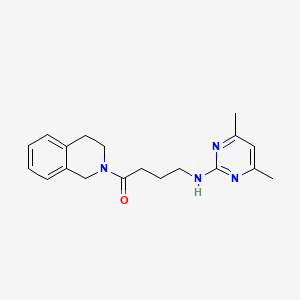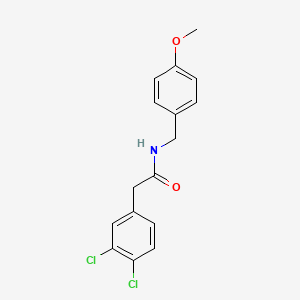![molecular formula C20H25N5O4S B10982355 N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10982355.png)
N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features, which include a piperazine ring, a phenyl group, and a sulfamoylbenzyl moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Attachment of the Sulfamoylbenzyl Moiety: This step involves the reaction of a sulfamoylbenzyl chloride with the piperazine derivative in the presence of a base to form the desired compound.
Final Coupling Reaction: The final step is the coupling of the intermediate with an appropriate carboxamide derivative under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme inhibition.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s catalytic function . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
N-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide: Similar structure but lacks the benzyl group.
N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzymes like carbonic anhydrase sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H25N5O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N5O4S/c21-30(28,29)18-8-6-16(7-9-18)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,26)(H,23,27)(H2,21,28,29) |
InChI Key |
UGQKMACVBQRAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10982282.png)
![[1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10982284.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B10982290.png)

![N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10982321.png)

![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10982324.png)

![N,N-dimethyl-4-[(E)-2-(1-propyl-1H-benzimidazol-2-yl)ethenyl]aniline](/img/structure/B10982332.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B10982334.png)

![1-(morpholin-4-yl)-2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10982340.png)

